molecular formula C26H29N7O2 B606659 Chmfl-flt3-122 CAS No. 1839150-56-9

Chmfl-flt3-122

Katalognummer B606659
CAS-Nummer: 1839150-56-9
Molekulargewicht: 471.57
InChI-Schlüssel: IZNAFSDUTMZGSF-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHMFL-FLT3-122 is a potent and selective FLT3 inhibitor . It exhibits more than 10-fold and 170-fold selectivity for FLT3 over BTK kinase and c-KIT kinase, respectively, in vitro . It induces apoptosis by arresting the cell cycle in the G0/G1 phase in vitro . It suppresses tumor growth in an AML xenograft model . It is modestly orally bioavailable .


Molecular Structure Analysis

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 .


Physical And Chemical Properties Analysis

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 . The elemental analysis shows that it contains C, 66.22; H, 6.20; N, 20.79; O, 6.79 .

Wissenschaftliche Forschungsanwendungen

FLT3 Kinase Inhibition

“Chmfl-flt3-122” is a potent and selective FLT3 inhibitor . It has an IC50 of 40 nM against FLT3 kinase , which means it can inhibit the FLT3 kinase activity at a concentration of 40 nM.

Selectivity Over Other Kinases

This compound exhibits more than 10-fold selectivity for FLT3 over BTK kinase . It also shows 170-fold selectivity for FLT3 over c-KIT kinase . This high selectivity makes it a valuable tool for studying FLT3 function without significant interference from BTK or c-KIT kinases.

Induction of Apoptosis

“Chmfl-flt3-122” can induce apoptosis by arresting the cell cycle in the G0/G1 phase . This means it can cause cancer cells to self-destruct, which is a desirable feature for a potential cancer therapeutic.

Suppression of Tumor Growth

In vivo studies have shown that “Chmfl-flt3-122” can suppress tumor growth in an Acute Myeloid Leukemia (AML) xenograft model . This suggests that it could potentially be used as a treatment for AML.

Oral Bioavailability

“Chmfl-flt3-122” has modest oral bioavailability . This means it can be administered orally, which is often more convenient and less invasive than other methods of drug administration.

Potential Drug Candidate for FLT3-ITD Positive AML

Given its potency, selectivity, and ability to induce apoptosis and suppress tumor growth, “Chmfl-flt3-122” might be a potential drug candidate for FLT3-ITD positive AML .

Wirkmechanismus

Target of Action

CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .

Mode of Action

CHMFL-FLT3-122 interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, CHMFL-FLT3-122 induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .

Biochemical Pathways

The inhibition of FLT3 kinase by CHMFL-FLT3-122 affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of CHMFL-FLT3-122 have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of CHMFL-FLT3-122 were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .

Result of Action

The action of CHMFL-FLT3-122 results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that CHMFL-FLT3-122 can almost completely suppress tumor progression .

Zukünftige Richtungen

The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .

Eigenschaften

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-flt3-122

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.